N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide
Overview
Description
“N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide” appears to be a complex organic compound. The “guanidinoethyl” part suggests the presence of a guanidine functional group, which is a common feature in many biological molecules and pharmaceuticals. The “5-isoquinolinesulfonamide” part suggests the compound contains an isoquinoline, a type of heterocyclic compound, and a sulfonamide group, which is often found in antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline core, followed by the introduction of the sulfonamide and guanidinoethyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring system, along with the sulfonamide and guanidinoethyl groups. These functional groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The guanidine group is basic and can participate in acid-base reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups.Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in pharmaceuticals or other applications.
properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
CAS RN |
91742-10-8 | |
Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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